molecular formula CF3CFHCF2OCH(CH3)CF2CFHCF3<br>C8H6F12O B12083325 Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- CAS No. 870778-34-0

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-

Cat. No.: B12083325
CAS No.: 870778-34-0
M. Wt: 346.11 g/mol
InChI Key: TZMQCOROQZMJIS-UHFFFAOYSA-N
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Description

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with pentane under controlled conditions. The reaction is carried out at elevated temperatures, around 300°C, to facilitate the formation of the desired product . The process may involve radical-chain mechanisms initiated by hydrogen abstraction from pentane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.

    Reduction: Reduction reactions can modify the fluorine content, leading to different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- has several scientific research applications:

Mechanism of Action

The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The high fluorine content allows it to participate in unique chemical reactions, influencing the behavior of other molecules. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3,3-Hexafluoro-4-methylpentane
  • 1,1,1,3,3,3-Hexafluoropropan-2-ol
  • 1,1,1,2,3,3-Hexafluoro-1,5-diiodopentane

Uniqueness

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts distinct chemical properties, making it valuable for specialized applications .

Properties

CAS No.

870778-34-0

Molecular Formula

CF3CFHCF2OCH(CH3)CF2CFHCF3
C8H6F12O

Molecular Weight

346.11 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane

InChI

InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3

InChI Key

TZMQCOROQZMJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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